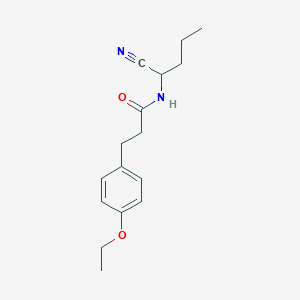
N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide, commonly known as CEPPA, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. CEPPA is a synthetic compound that was first synthesized in 2004 by researchers at the University of California, Davis. Since then, CEPPA has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
作用机制
The mechanism of action of CEPPA is not fully understood, but it is believed to work by modulating the activity of a specific type of ion channel known as TRPA1. TRPA1 channels are found in sensory neurons and play a critical role in pain and inflammation. CEPPA has been shown to selectively activate TRPA1 channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
CEPPA has been found to have several biochemical and physiological effects, including analgesic and anti-inflammatory properties. CEPPA has also been shown to have neuroprotective effects, making it a potential candidate for the development of new treatments for neurological disorders. Additionally, CEPPA has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using CEPPA in lab experiments is its selectivity for TRPA1 channels. This selectivity allows researchers to study the specific effects of TRPA1 modulation without affecting other ion channels. However, one limitation of using CEPPA is its synthetic nature, which may limit its potential for use in clinical applications.
未来方向
There are several future directions for the study of CEPPA. One potential direction is the development of new pain medications based on CEPPA's analgesic and anti-inflammatory properties. Another potential direction is the study of CEPPA's potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CEPPA and its potential applications in scientific research.
合成方法
The synthesis of CEPPA involves a multi-step process that begins with the reaction of 4-ethoxybenzylamine with 1-cyanobutane in the presence of a base such as sodium hydride. The resulting product is then reacted with 3-bromopropionyl chloride to form the final product, N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide. The synthesis of CEPPA is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
CEPPA has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of CEPPA is in the study of pain and inflammation. CEPPA has been found to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. CEPPA has also been studied for its potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
属性
IUPAC Name |
N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-14(12-17)18-16(19)11-8-13-6-9-15(10-7-13)20-4-2/h6-7,9-10,14H,3-5,8,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXGERRXPDBCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2584387.png)
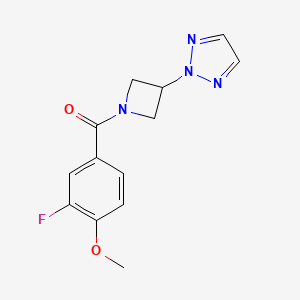
![3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2584389.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2584391.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2584394.png)
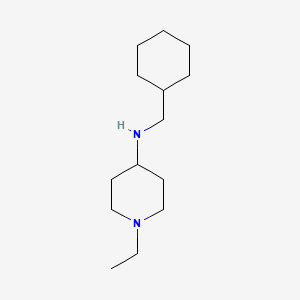
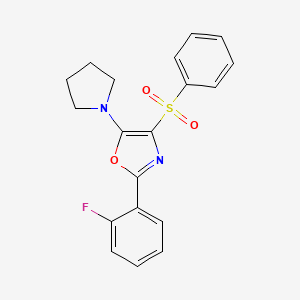
![N-(furan-2-ylmethyl)-4-morpholino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2584399.png)
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)
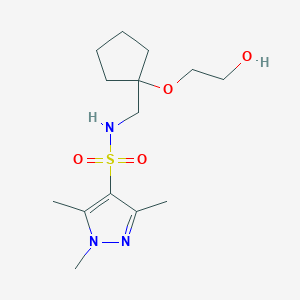

![N-(2-(2-methoxyphenoxy)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2584408.png)